4-((1H-imidazol-1-yl)methyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide
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Description
4-((1H-imidazol-1-yl)methyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C24H28N6O and its molecular weight is 416.529. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Compounds featuring imidazole and piperidine substructures have been extensively studied for their metabolic profiles and pharmacokinetics in humans. For instance, the metabolism and disposition of compounds like SB-649868, an orexin 1 and 2 receptor antagonist, highlight the complex biotransformation pathways these molecules can undergo, including oxidation and glucuronidation, which are crucial for their elimination from the body (Renzulli et al., 2011). Such studies underscore the importance of understanding the metabolic fate of therapeutic agents to predict their behavior in vivo and their safety profiles.
Therapeutic Applications
The structural components of the compound are reminiscent of various pharmacologically active molecules. For example, midazolam, a benzodiazepine with an imidazole ring, has been extensively researched for its effects on sleep and anxiety, showcasing the potential of imidazole derivatives in central nervous system disorders (Krieger et al., 1983). Similarly, compounds with piperidine motifs have been investigated for their antihypertensive and anxiolytic effects, indicating a broad therapeutic spectrum ranging from cardiovascular to mental health applications (Brunner et al., 1977; Kędzierska et al., 2019).
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c31-24(19-7-5-18(6-8-19)15-29-14-11-25-17-29)28-20-9-12-30(13-10-20)23-21-3-1-2-4-22(21)26-16-27-23/h5-8,11,14,16-17,20H,1-4,9-10,12-13,15H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAQIKMKHDPFTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.